
N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methylcytidine-3'-O-succinate, triethylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “MFCD30475570” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD30475570” involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. One common synthetic route includes:
Starting Materials: The synthesis begins with readily available starting materials such as aromatic compounds and specific functional groups.
Reaction Steps: The process involves multiple steps, including nitration, reduction, and cyclization reactions. Each step requires specific reagents and conditions, such as controlled temperatures, catalysts, and solvents.
Purification: After the synthesis, the compound is purified using techniques like recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of “MFCD30475570” is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
“MFCD30475570” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic media.
Reduction: Sodium borohydride and lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents and nucleophiles are used under controlled temperatures and solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
“MFCD30475570” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of “MFCD30475570” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Properties
Molecular Formula |
C43H54N4O11 |
|---|---|
Molecular Weight |
802.9 g/mol |
IUPAC Name |
4-[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C37H39N3O11.C6H15N/c1-23(41)38-30-20-21-40(36(45)39-30)35-34(48-4)33(51-32(44)19-18-31(42)43)29(50-35)22-49-37(24-8-6-5-7-9-24,25-10-14-27(46-2)15-11-25)26-12-16-28(47-3)17-13-26;1-4-7(5-2)6-3/h5-17,20-21,29,33-35H,18-19,22H2,1-4H3,(H,42,43)(H,38,39,41,45);4-6H2,1-3H3/t29-,33-,34-,35-;/m1./s1 |
InChI Key |
MCJPDWVARNZBNE-IDRVPNEDSA-N |
Isomeric SMILES |
CCN(CC)CC.CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O)OC |
Canonical SMILES |
CCN(CC)CC.CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)

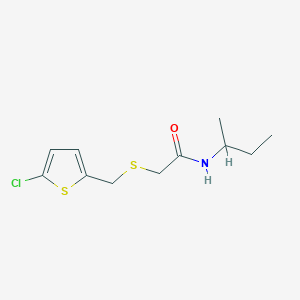
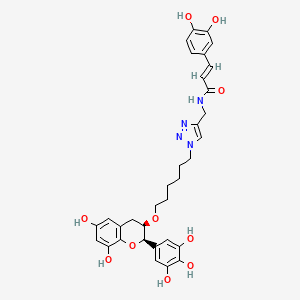
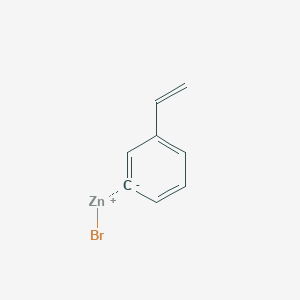
![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
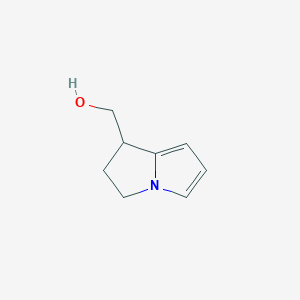
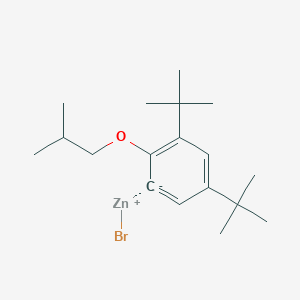




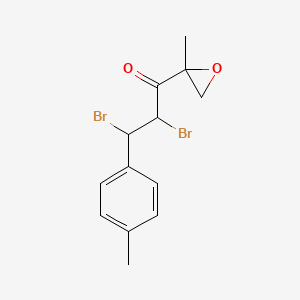
![3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14889642.png)
